Methyl 3-bromoquinolin-6-ylcarbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromoquinolin-6-ylcarbamate typically involves the reaction of 3-bromoquinoline with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the carbamate group .
Industrial Production Methods
Industrial production of this compound involves bulk custom synthesis, where the compound is manufactured in large quantities to meet research and development needs. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for scientific research .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromoquinolin-6-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoline derivatives with altered oxidation states .
Scientific Research Applications
Methyl 3-bromoquinolin-6-ylcarbamate is widely used in scientific research due to its unique properties and versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes and as a probe to investigate enzyme activities and protein interactions.
Medicine: Research on this compound includes its potential therapeutic applications, such as its role in drug discovery and development.
Mechanism of Action
The mechanism of action of Methyl 3-bromoquinolin-6-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 3-bromoquinolin-6-ylcarbamate can be compared with other similar compounds, such as:
- Methyl 3-chloroquinolin-6-ylcarbamate
- Methyl 3-fluoroquinolin-6-ylcarbamate
- Methyl 3-iodoquinolin-6-ylcarbamate
These compounds share a similar quinoline core structure but differ in the halogen substituent at the 3-position. The differences in the halogen atoms can lead to variations in their chemical reactivity, physical properties, and biological activities. This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are distinct from its chloro, fluoro, and iodo counterparts .
Properties
IUPAC Name |
methyl N-(3-bromoquinolin-6-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)14-9-2-3-10-7(5-9)4-8(12)6-13-10/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWJTARMAIMZQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC2=CC(=CN=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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